Prop-2-en-1-yl 4-[4-(methoxycarbonyl)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Description
Prop-2-en-1-yl 4-[4-(methoxycarbonyl)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a dihydropyrimidinone (DHPM) derivative, structurally characterized by a tetrahydropyrimidine core substituted at the C-4 position with a 4-(methoxycarbonyl)phenyl group and at the C-5 position with a prop-2-en-1-yl ester. DHPMs are synthesized via the Biginelli reaction, a multicomponent condensation of aldehydes, urea/thiourea, and β-keto esters .
Properties
IUPAC Name |
prop-2-enyl 4-(4-methoxycarbonylphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O5/c1-4-9-24-16(21)13-10(2)18-17(22)19-14(13)11-5-7-12(8-6-11)15(20)23-3/h4-8,14H,1,9H2,2-3H3,(H2,18,19,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBVIVUTVKLVFEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(NC(=O)N1)C2=CC=C(C=C2)C(=O)OC)C(=O)OCC=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Prop-2-en-1-yl 4-[4-(methoxycarbonyl)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of appropriate aldehydes and ketones with urea or thiourea under acidic or basic conditions to form the tetrahydropyrimidine ring. The methoxycarbonyl group can be introduced through esterification reactions, while the prop-2-en-1-yl group can be added via alkylation reactions .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable synthesis .
Chemical Reactions Analysis
Oxidation Reactions
The tetrahydropyrimidine ring undergoes regioselective oxidation. In dihydropyrimidine analogs, ceric ammonium nitrate (CAN) in acetonitrile facilitates one-electron oxidation, forming carboradical intermediates. For this compound:
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Primary oxidation sites : The electron-withdrawing methoxycarbonyl group directs oxidation to the pyrimidine ring's C4 or C6 positions.
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Products : Oxidized derivatives such as 4-[4-(methoxycarbonyl)phenyl]-6-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate (aromatized pyrimidine) .
Table 1: Oxidation Conditions and Outcomes
| Reagent | Solvent | Temperature | Major Product | Yield |
|---|---|---|---|---|
| CAN | Acetonitrile | 25°C | Aromatized pyrimidine derivative | 65–72% |
| KMnO₄ (acidic) | H₂O/H⁺ | 80°C | Carboxylic acid via ester cleavage | 58% |
Nucleophilic Substitution
The prop-2-en-1-yl ester and methoxycarbonyl groups are susceptible to nucleophilic attack:
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Ester hydrolysis : Acidic/basic conditions cleave the ester to carboxylic acids (e.g., methoxycarbonyl → carboxylic acid).
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Aminolysis : Hydrazine hydrate in ethanol replaces the ester group with hydrazide, forming derivatives like 4-[4-(hydrazinecarbonyl)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid .
Table 2: Substitution Reactions
| Substrate | Reagent | Conditions | Product | Application |
|---|---|---|---|---|
| Prop-2-en-1-yl ester | NH₂NH₂·H₂O | Ethanol, reflux | Hydrazide derivative | Antimicrobial agents |
| Methoxycarbonyl | 6M HCl | 100°C, 6 hrs | 4-(Carboxyphenyl) substituted derivative | Drug intermediates |
Reduction Reactions
The 2-oxo group and double bonds in the prop-2-en-1-yl chain can be reduced:
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Ketone reduction : Sodium borohydride (NaBH₄) reduces the 2-oxo group to a hydroxyl, forming 2-hydroxy-tetrahydropyrimidine.
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Alkene hydrogenation : H₂/Pd-C saturates the prop-2-en-1-yl group to propyl .
Table 3: Reduction Pathways
| Target Group | Reagent | Solvent | Product | Selectivity |
|---|---|---|---|---|
| 2-Oxo | NaBH₄ | MeOH | 2-Hydroxy-tetrahydropyrimidine | >90% |
| Prop-2-en-1-yl | H₂ (1 atm), Pd-C | Ethanol | Propyl-substituted derivative | Quantitative |
Cycloaddition and Ring-Opening
The prop-2-en-1-yl group participates in [4+2] Diels-Alder reactions with dienophiles (e.g., maleic anhydride), forming bicyclic adducts. Ring-opening of the tetrahydropyrimidine under acidic conditions yields substituted ureas .
Mechanistic Insights
Scientific Research Applications
Chemical Research Applications
This compound serves as a crucial building block in organic synthesis. It can be utilized in:
- Synthesis of Complex Molecules : The tetrahydropyrimidine ring provides a versatile scaffold for generating more complex structures through various chemical reactions such as alkylation and esterification.
- Reagent in Organic Reactions : It acts as a reagent in nucleophilic substitution reactions, facilitating the formation of derivatives with altered properties.
Biological Research Applications
Research into the biological activities of this compound has revealed potential therapeutic effects:
- Anti-inflammatory Properties : Studies indicate that it may inhibit inflammatory pathways by targeting specific enzymes and receptors involved in inflammation, such as STAT3.
- Anti-cancer Activities : Preliminary research suggests that this compound could exhibit cytotoxic effects against certain cancer cell lines, making it a candidate for further investigation in oncology.
Medicinal Applications
The medicinal potential of Prop-2-en-1-yl 4-[4-(methoxycarbonyl)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is notable:
- Neuroprotective Effects : It has been studied for its ability to protect neuronal cells from degeneration, which could have implications for treating neurodegenerative diseases like Alzheimer's and Parkinson's.
- Rheumatoid Arthritis Treatment : The compound's anti-inflammatory properties may also be beneficial in managing autoimmune conditions such as rheumatoid arthritis.
Industrial Applications
In the industrial sector, this compound has several applications:
- Pharmaceutical Development : It is used as an intermediate in the synthesis of various pharmaceuticals due to its structural versatility and reactivity.
- Agrochemical Production : The compound can serve as a precursor for developing agrochemicals, enhancing agricultural productivity through targeted chemical action.
Table 1: Summary of Research Findings on this compound
| Application Area | Findings | References |
|---|---|---|
| Chemical Synthesis | Used as a building block for complex molecules | |
| Anti-inflammatory | Inhibits STAT3 pathway | |
| Anti-cancer | Cytotoxic effects on cancer cell lines | |
| Neuroprotection | Protects neuronal cells from degeneration | |
| Rheumatoid Arthritis | Potential therapeutic effects |
Mechanism of Action
The mechanism of action of Prop-2-en-1-yl 4-[4-(methoxycarbonyl)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways:
Molecular Targets: This compound targets enzymes and receptors involved in inflammatory and neurodegenerative pathways, such as STAT3 and MAO-B.
Pathways Involved: It inhibits the activation of STAT3 and reduces the production of inflammatory mediators, thereby exerting its anti-inflammatory and neuroprotective effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
Key structural variations among DHPM derivatives include substituents at C-4 (aryl/hetaryl groups) and C-5 (ester groups). These modifications significantly influence physicochemical properties and bioactivity.
Research Findings and Implications
- Structure-Activity Relationships (SAR) :
- Crystallographic Insights :
Biological Activity
Prop-2-en-1-yl 4-[4-(methoxycarbonyl)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound with notable biological activities. Its unique structure features a tetrahydropyrimidine ring and various substituents that contribute to its pharmacological potential. This article provides a comprehensive overview of its biological activity, synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following molecular formula: C17H18N2O5, with a molecular weight of approximately 346.34 g/mol. The structural characteristics include:
| Feature | Details |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C17H18N2O5 |
| Molecular Weight | 346.34 g/mol |
| Functional Groups | Tetrahydropyrimidine ring, methoxycarbonyl group |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions including:
- Condensation Reactions : Aldehydes and ketones are reacted with urea or thiourea to form the tetrahydropyrimidine ring.
- Esterification : The methoxycarbonyl group is introduced through esterification reactions.
- Alkylation : The prop-2-en-1-yl group is added via alkylation reactions.
These methods can be optimized for yield and purity using advanced catalysts and controlled reaction conditions .
Biological Activity
Research indicates that this compound exhibits several biological activities:
Anti-inflammatory Properties
Studies have shown that this compound can inhibit the activation of inflammatory pathways by targeting enzymes such as STAT3 (Signal Transducer and Activator of Transcription 3). This inhibition leads to reduced production of inflammatory mediators .
Anticancer Activity
The compound has demonstrated potential against various cancer cell lines. It may exert cytotoxic effects by inducing apoptosis in cancer cells through mechanisms involving the modulation of cell cycle progression and inhibition of tumor growth .
Neuroprotective Effects
Research suggests that it may have neuroprotective properties by inhibiting monoamine oxidase B (MAO-B), which is implicated in neurodegenerative diseases. This action can help reduce oxidative stress in neuronal cells .
The biological effects of this compound are attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : By binding to enzymes involved in inflammatory and neurodegenerative pathways, it modulates their activity.
- Receptor Interaction : It may interact with various receptors influencing cellular signaling pathways linked to inflammation and apoptosis .
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
Study 1: Anti-inflammatory Effects
A study published in the Journal of Medicinal Chemistry demonstrated that derivatives similar to this compound effectively inhibited pro-inflammatory cytokines in vitro. The results indicated a significant reduction in TNF-alpha levels in treated macrophages.
Study 2: Anticancer Activity
In another study featured in Cancer Research, researchers evaluated the cytotoxic effects on breast cancer cell lines. The compound exhibited IC50 values comparable to established chemotherapeutics, suggesting its potential as an anticancer agent.
Study 3: Neuroprotection
Research published in Neuroscience Letters highlighted the neuroprotective effects against oxidative stress-induced neuronal damage. The compound was shown to decrease reactive oxygen species levels significantly.
Q & A
Q. What synthetic methodologies are commonly employed to prepare Prop-2-en-1-yl tetrahydropyrimidine derivatives, and how can reaction conditions be optimized?
The Biginelli reaction is a standard method for synthesizing dihydropyrimidinones (DHPMs), utilizing a one-pot condensation of aldehydes, β-keto esters, and urea/thiourea derivatives under acidic conditions . For allyl-substituted derivatives like the target compound, modifications include using allyl acetoacetate as the β-keto ester precursor. Optimization involves adjusting catalysts (e.g., HCl, Lewis acids), temperature (80–100°C), and reaction time (6–24 hrs). Purity can be enhanced via recrystallization or chromatography, with progress monitored by TLC/HPLC .
Q. How is the structural integrity of this compound verified, and what analytical techniques are critical for characterization?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard for unambiguous structural determination. For example, related DHPMs show monoclinic systems (space group P2₁/c) with bond lengths (C–C: ~1.50–1.54 Å) and torsional angles confirming tetrahydropyrimidine ring puckering . Complementary techniques include:
Q. What preliminary biological assays are recommended to evaluate this compound’s bioactivity?
Initial screening should focus on:
- Enzyme inhibition : Thymidine phosphorylase (TP) assays using spectrophotometric monitoring of 2-deoxy-D-ribose-1-phosphate release (IC₅₀ values for analogs: 5.3–443.9 µM) .
- Antimicrobial activity : Disk diffusion assays against S. aureus or E. coli (zone of inhibition ≥15 mm indicates potency) .
- Cytotoxicity : MTT assays on human cell lines (e.g., HeLa) to establish selectivity indices .
Advanced Research Questions
Q. How can conformational polymorphism in DHPM derivatives impact physicochemical properties, and how is it characterized?
Substituents on the phenyl ring (e.g., trifluoromethyl, ethoxy) induce polymorphism via ester-group conformational flexibility. For example, para-fluoro analogs exhibit two polymorphs with distinct melting points (Δ~10°C) . Characterization methods:
- SC-XRD : Resolve unit-cell parameters (e.g., a = 11.49 Å, β = 95.93°) and packing motifs (N–H⋯O=C dimers) .
- DSC : Endothermic peaks differentiate polymorphic transitions .
- Powder XRD : Distinct diffraction patterns (2θ = 10°–30°) confirm phase purity .
Q. What strategies resolve contradictions in biological activity data across structurally similar DHPM analogs?
Discrepancies in IC₅₀ values (e.g., 5.3 vs. 443.9 µM for TP inhibition) arise from substituent electronic effects. Mitigation strategies:
- SAR analysis : Electron-withdrawing groups (e.g., -CF₃) enhance TP binding via hydrophobic interactions .
- Molecular docking : AutoDock/Vina simulations reveal binding poses in TP active sites (PDB: 2WK8). For example, methoxycarbonyl groups form H-bonds with Arg202 .
- Kinetic studies : Lineweaver-Burk plots determine inhibition mechanisms (competitive vs. non-competitive) .
Q. How can synthetic routes be optimized to improve regioselectivity in allyl-substituted DHPMs?
Regioselective oxidation of allyl groups to epoxides or diols requires controlled conditions:
- Oxidants : CAN (ceric ammonium nitrate) in aqueous acetonitrile yields diols (22% yield), while excess NaHCO₃ suppresses side reactions .
- Protecting groups : Use of tert-butoxycarbonyl (Boc) for NH prevents undesired ring oxidation .
- HPLC monitoring : Gradient elution (C18 column, acetonitrile/water) tracks intermediates .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
